

4-Bromo-3-nitropyridine: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 4-Bromo-3-nitropyridine

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An in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and applications of **4-Bromo-3-nitropyridine**.

This technical document provides a comprehensive overview of **4-Bromo-3-nitropyridine**, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring both a bromine atom and a nitro group on a pyridine ring, makes it a versatile building block for a wide range of chemical transformations.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of **4-Bromo-3-nitropyridine** are summarized in the table below. These properties are essential for its use in experimental settings and for the prediction of its reactivity.

Property	Value
Molecular Formula	C ₅ H ₃ BrN ₂ O ₂ [1] [2] [3] [4]
Molecular Weight	202.99 g/mol [1] [2] [3] [4]
CAS Number	23056-44-2 [1] [2] [3] [4]
Appearance	Yellow to beige crystalline solid
Melting Point	66-67 °C
Boiling Point	235.7 °C at 760 mmHg
Density	1.833 g/cm ³

Synthesis of Substituted Nitropyridines: An Experimental Protocol Example

The introduction of a nitro group to a pyridine ring is a fundamental reaction in the synthesis of compounds like **4-Bromo-3-nitropyridine**. The following is a representative experimental protocol for the nitration of a substituted bromopyridine, which illustrates a common synthetic approach in this chemical class. This specific protocol details the synthesis of **2-amino-4-bromo-3-nitropyridine**.

Materials:

- 2-amino-4-bromopyridine
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- 40% Sodium Hydroxide (NaOH) solution
- Crushed Ice
- Distilled Water
- Three-necked round-bottom flask

- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
- **Substrate Addition:** Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.
- **Nitration:** Once the substrate is fully dissolved, cool the mixture to below 0°C. Slowly add a pre-cooled mixture of 5.5 mL of concentrated nitric acid and 4.5 mL of concentrated sulfuric acid via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5°C. After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.
- **Quenching:** After the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
- **Neutralization and Precipitation:** Neutralize the resulting solution with a 40% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.
- **Isolation and Purification:** Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a substituted nitropyridine, as described in the experimental protocol.



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A generalized workflow for the synthesis of a substituted nitropyridine.

Applications in Drug Discovery and Development

Bromo-pyridine derivatives are crucial building blocks in modern medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the efficient construction of complex molecular architectures. This versatility enables the creation of large chemical libraries for high-throughput screening against various disease targets.

The pyridine scaffold itself is a common feature in many pharmaceutical agents. The ability to introduce diverse functionalities onto this core structure through intermediates like **4-Bromo-3-nitropyridine** is a key strategy in the development of new therapeutic agents, including those targeting the central nervous system and antiviral applications. The strategic use of such intermediates significantly accelerates the drug discovery and development process by providing efficient routes to novel compounds with potentially improved efficacy and reduced side effects.

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